

1-Bromo-5,5-dimethylhydantoin solubility in organic solvents

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Compound of Interest

Compound Name: **1-Bromo-5,5-dimethylhydantoin**

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An In-Depth Technical Guide to the Solubility of **1-Bromo-5,5-dimethylhydantoin**

Abstract

This technical guide provides a comprehensive overview of the solubility of **1-Bromo-5,5-dimethylhydantoin**, a key reagent in organic synthesis and biocide formulations. Aimed at researchers, chemists, and drug development professionals, this document delves into the physicochemical properties governing its solubility, presents available qualitative and quantitative data in various organic solvents, and offers a robust, field-tested protocol for experimental solubility determination. Emphasis is placed on the theoretical underpinnings of solubility behavior and critical safety considerations related to solvent compatibility.

Introduction: The Significance of Solubility for a Versatile Reagent

1-Bromo-5,5-dimethylhydantoin (DBDMH) is a heterocyclic organic compound containing a reactive N-Br bond. This feature makes it a valuable source of electrophilic bromine, positioning it as a crucial reagent for a variety of chemical transformations. Its applications range from serving as a stable brominating agent in complex organic syntheses to acting as a potent biocide in water treatment and disinfectant formulations.

For any of these applications, understanding the compound's solubility is a paramount concern. In chemical synthesis, solubility dictates the choice of reaction medium, influences reaction

kinetics, and impacts product purification. In formulation science, it governs the delivery of the active agent and the stability of the final product. This guide provides the foundational knowledge required to effectively handle and deploy **1-Bromo-5,5-dimethylhydantoin** in a laboratory or industrial setting.

A Note on Nomenclature: The term "DBDMH" is frequently used in literature to refer to the related compound 1,3-Dibromo-5,5-dimethylhydantoin. This guide focuses specifically on the mono-brominated species (CAS 7072-23-3). However, due to a greater abundance of published data for the di-bromo analogue (CAS 77-48-5), its solubility data is included for comparative purposes, as the structural similarity suggests analogous solubility trends. All data will be clearly attributed to the specific compound.

Physicochemical Properties of **1-Bromo-5,5-dimethylhydantoin**

The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces. Key properties for **1-Bromo-5,5-dimethylhydantoin** are summarized below.

| Property | Value | Source |
|-------------------------|---|---|
| CAS Number | 7072-23-3 | [1] |
| Molecular Formula | C ₅ H ₇ BrN ₂ O ₂ | [2] [3] |
| Molecular Weight | 207.03 g/mol | [2] [3] |
| Appearance | White crystalline solid | [3] |
| LogP (octanol/water) | 0.75 | [3] |
| Hydrogen Bond Donors | 1 (from the N-H group) | [3] |
| Hydrogen Bond Acceptors | 2 (from the C=O groups) | [3] |

The LogP value of 0.75 indicates that the molecule has a relatively balanced hydrophilic-lipophilic character, suggesting it will not be soluble in highly nonpolar solvents nor extremely soluble in water, but will favor moderately polar organic solvents. The presence of both a

hydrogen bond donor (N-H) and two acceptors (C=O) allows for specific interactions with protic solvents (like alcohols) and polar aprotic solvents (like acetone).

Figure 1: Chemical Structure of **1-Bromo-5,5-dimethylhydantoin**

Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the primary determinant of solubility. Solvents that can form similar intermolecular forces to the solute will be more effective at dissolving it.

Qualitative and Quantitative Solubility Data

The following table summarizes the available solubility data. It is critical to note that most quantitative data is for the di-bromo analogue, which provides a useful, albeit indirect, reference.

| Solvent | Solvent Type | 1-Bromo-5,5-dimethylhydantoin Solubility | 1,3-Dibromo-5,5-dimethylhydantoin Solubility | Source |
|----------------------|---------------|--|---|--------------|
| Acetone | Polar Aprotic | Soluble | Soluble | [3][4][5] |
| Ethanol | Polar Protic | Not specified | Soluble | [4][5][6] |
| Chloroform | Chlorinated | Not specified | Soluble | [4][5] |
| Benzene | Aromatic | Not specified | Soluble | [5][6] |
| Diethyl Ether | Ether | Not specified | Soluble | [5][6] |
| Toluene | Aromatic | Not specified | Soluble (especially when hot) | |
| Carbon Tetrachloride | Chlorinated | Not specified | 0.09 g/100mL (0.003 M) @ 25°C 0.69 g/100mL (0.024 M) @ 76.5°C | [4][5] |
| Water | Polar Protic | Limited solubility | Slightly soluble (~0.1-0.2 g/100mL @ 20°C) | [3][4][5][7] |

Interpretation of Solubility Behavior

- High Solubility in Polar Aprotic Solvents (e.g., Acetone): Acetone's large dipole moment allows it to solvate the polar hydantoin ring effectively. The carbonyl groups of acetone can interact favorably with the partial positive charges on the DBDMH molecule, while the lack of hydrogen bond donation from the solvent prevents competition with the solute's own N-H group.
- Good Solubility in Protic Solvents (e.g., Ethanol): Ethanol can act as both a hydrogen bond donor and acceptor, allowing it to form strong hydrogen bonds with the carbonyl (acceptor)

and N-H (donor) sites on the DBDMH molecule, leading to effective solvation.

- **Moderate Solubility in Less Polar Solvents (e.g., Chloroform, Benzene, Toluene):** While less polar, these solvents can still engage in dipole-dipole and van der Waals interactions. The solubility of the di-bromo analogue in hot toluene suggests that the dissolution process is endothermic, requiring energy (heat) to overcome the crystal lattice energy of the solid.
- **Low Solubility in Nonpolar and Aqueous Media:** The molecule's polarity and hydrogen bonding capability are too mismatched for effective dissolution in nonpolar alkanes. Conversely, while it has polar groups, the overall organic structure limits its solubility in water. [3]

Experimental Protocol: Isothermal Shake-Flask Method

To ensure trustworthy and reproducible results, a well-controlled experimental procedure is necessary. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a liquid.[8]

Causality: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution at a constant temperature. Agitation ensures the maximum surface area is exposed for dissolution, and a sufficient equilibration time allows the system to reach a steady state.

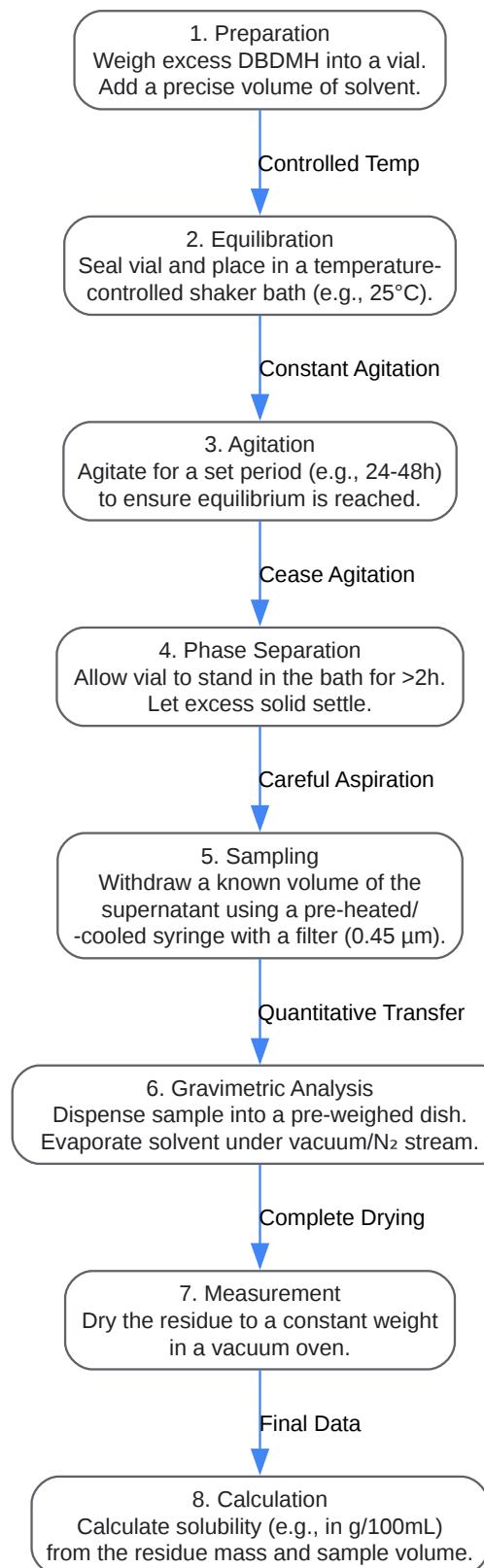
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Figure 2: Workflow for Experimental Solubility Determination

Step-by-Step Methodology

- Preparation: Add an excess amount of solid **1-Bromo-5,5-dimethylhydantoin** to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess is critical to ensure that the final solution is truly saturated.
- Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.
- Equilibration: Place the sealed vial in a constant-temperature orbital shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Temperature control is the most critical variable for accurate solubility measurement.^[8]
- Agitation: Agitate the slurry for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments should be run to determine the minimum time required to reach a plateau in concentration.
- Phase Separation: Once equilibrium is reached, stop the agitation and allow the vial to sit undisturbed in the temperature bath for several hours (e.g., 2-4 hours) to allow the excess solid to settle.
- Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter). The filtration step is a self-validating measure to ensure no solid particulates are transferred. The syringe and filter should be pre-equilibrated to the working temperature to prevent precipitation upon sampling.
- Analysis (Gravimetric):
 - Dispense the filtered aliquot into a pre-weighed, clean, and dry weighing dish. Record the exact volume or mass of the solution transferred.
 - Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
 - Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. This ensures all residual solvent is removed without decomposing the compound.

- Calculation: The solubility (S) is calculated as: $S \text{ (g / 100 mL)} = (\text{Mass of residue (g)} / \text{Volume of aliquot (mL)}) * 100$

Critical Safety and Handling Considerations

Authoritative Insight: While solubility data is essential, understanding the reactivity of the solute-solvent system is a matter of safety and experimental integrity. N-halo compounds like DBDMH are potent oxidizing agents.

- Solvent Incompatibility: Studies on the related N-Bromosuccinimide (NBS) have shown that it can undergo hazardous, autocatalytic decomposition when mixed with certain common laboratory solvents, particularly amides (like DMF), tetrahydrofuran (THF), and toluene.^[9] ^[10] Similar reactivity has been noted for 1,3-Dibromo-5,5-dimethylhydantoin.^[9] It is imperative to exercise extreme caution when using these solvents with DBDMH, especially at elevated temperatures. A preliminary small-scale safety test is strongly advised.
- General Handling: DBDMH is an oxidizer and can cause severe skin and eye irritation.^[11] Always handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat. Keep away from combustible materials, moisture, and sources of heat.^[6]^[11]

Conclusion

1-Bromo-5,5-dimethylhydantoin exhibits a solubility profile consistent with its moderately polar, hydrogen-bonding structure. It is readily soluble in polar organic solvents like acetone and alcohols, with limited solubility in water and nonpolar media. While quantitative data for the mono-bromo compound is scarce, data from its di-bromo analogue provides a useful framework for estimating its behavior. For precise applications, the experimental determination of solubility using a robust method like the isothermal shake-flask protocol is essential. Finally, paramount importance must be given to safety, particularly the potential for hazardous incompatibilities with certain organic solvents.

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